5-fluoro-4-methoxypyrimidine-2-carboxylic acid
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Overview
Description
5-Fluoro-4-methoxypyrimidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H5FN2O3. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a fluorine atom at position 5, a methoxy group at position 4, and a carboxylic acid group at position 2. This compound is used as a building block in the synthesis of various chemical and pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-methoxypyrimidine-2-carboxylic acid typically involves the fluorination of 4-methoxypyrimidine-2-carboxylic acid. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methoxypyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated and methoxylated pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
5-Fluoro-4-methoxypyrimidine-2-carboxylic acid is used in scientific research for its role as a building block in the synthesis of nucleotide analogs and other therapeutic agents. It is particularly valuable in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid metabolism. The compound is also used in the study of enzyme mechanisms and as a probe in biochemical assays .
Mechanism of Action
The mechanism of action of 5-fluoro-4-methoxypyrimidine-2-carboxylic acid involves its incorporation into nucleic acids, where it disrupts normal cellular processes. The fluorine atom at position 5 enhances the compound’s ability to inhibit enzymes involved in DNA and RNA synthesis, leading to cytotoxic effects. This mechanism is similar to that of other fluorinated pyrimidines, such as 5-fluorouracil, which is widely used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
4-Methoxypyrimidine-2-carboxylic acid: A precursor in the synthesis of 5-fluoro-4-methoxypyrimidine-2-carboxylic acid.
5-Fluoro-2’-deoxyuridine: An antiviral and anticancer agent that incorporates into DNA.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential as a versatile building block in synthetic chemistry .
Properties
CAS No. |
1545825-63-5 |
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Molecular Formula |
C6H5FN2O3 |
Molecular Weight |
172.1 |
Purity |
93 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.